Methyl7-chloropyrido[2,3-d]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl7-chloropyrido[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl7-chloropyrido[2,3-d]pyrimidine-4-carboxylate typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require temperatures around 250°C in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the Gould–Jacobs reaction, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl7-chloropyrido[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Methyl7-chloropyrido[2,3-d]pyrimidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl7-chloropyrido[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its anticancer properties and used in the development of kinase inhibitors.
Pyrido[2,3-d]pyrimidine: Similar to Methyl7-chloropyrido[2,3-d]pyrimidine-4-carboxylate, this compound has a broad spectrum of biological activities, including antibacterial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and carboxylate group make it particularly reactive in substitution and condensation reactions, allowing for the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C9H6ClN3O2 |
---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
methyl 7-chloropyrido[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H6ClN3O2/c1-15-9(14)7-5-2-3-6(10)13-8(5)12-4-11-7/h2-4H,1H3 |
InChI Key |
INDSSIKICYHBDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=NC2=NC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.